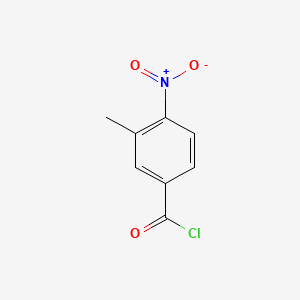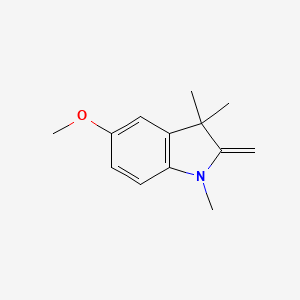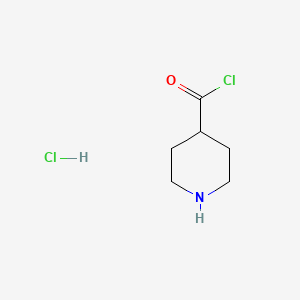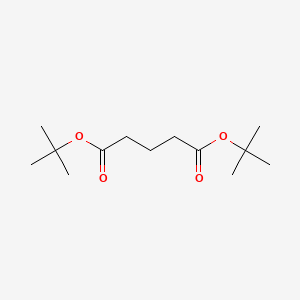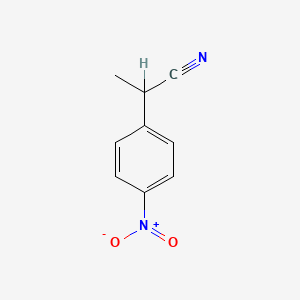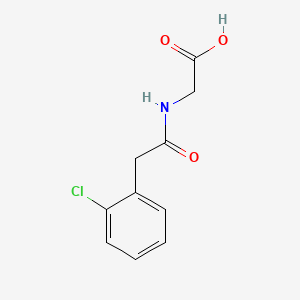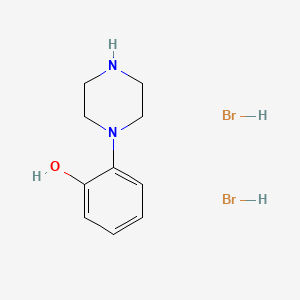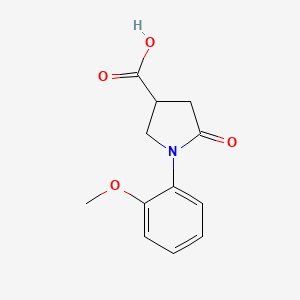
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as MOPC, is an important organic compound with a wide range of applications in the scientific and research fields. It is a derivative of pyrrolidine, a five-membered cyclic amine, and is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. MOPC has been studied extensively in recent years due to its potential applications in drug development and as a starting material for the synthesis of other compounds.
Scientific Research Applications
X-ray Powder Diffraction in Synthesis
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are important intermediates in pharmaceutical synthesis. An example is its application in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data are critical in analyzing these compounds, ensuring purity and structural integrity, as demonstrated in the study of a closely related compound (Wang et al., 2017).
Antioxidant Activity
Derivatives of this compound exhibit significant antioxidant properties. For instance, compounds containing various substituents have been synthesized and shown to possess potent antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. This was established through methods like DPPH radical scavenging and reducing power assays (Tumosienė et al., 2019).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, where its analogues have been studied for their crystal structure and intermolecular interactions. These studies reveal how weak interactions like CH⋯O/CH⋯π/H⋯H can influence the conformation and assembly of molecules, contributing to our understanding of molecular behavior and design in pharmaceuticals and materials science (Samipillai et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . These interactions are crucial as they help in mitigating oxidative damage within cells. The compound’s interaction with these enzymes suggests its potential role in modulating oxidative stress and maintaining cellular homeostasis.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, the compound has been observed to influence cell signaling pathways related to apoptosis and cell survival, indicating its potential role in regulating cell fate decisions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, depending on targeting signals and post-translational modifications . This subcellular localization is important for its activity and function, as it determines the specific cellular processes that the compound can influence.
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMILQUDEPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387920 | |
| Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39629-90-8 | |
| Record name | 1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






